11-Dehydrothromboxane B3
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Overview
Description
11-Dehydrothromboxane B3 is a urinary metabolite of Thromboxane A3, which is derived from eicosapentaenoic acid. It is a significant compound in lipid biochemistry and is involved in various physiological processes. The compound has the molecular formula C20H30O6 and a molecular weight of 366.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydrothromboxane B3 typically involves the oxidation of Thromboxane B3. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of the hydroxyl group to a ketone .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
11-Dehydrothromboxane B3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the double bonds or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced metabolites of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Dehydrothromboxane B3 is used extensively in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying lipid oxidation and reduction reactions.
Biology: To investigate the metabolic pathways of eicosanoids and their role in physiological processes.
Medicine: As a biomarker for assessing the intake of eicosapentaenoic acid and the metabolic activity of Thromboxane A3.
Industry: Limited industrial applications, primarily focused on research and development
Mechanism of Action
11-Dehydrothromboxane B3 exerts its effects through its role as a metabolite of Thromboxane A3. It is involved in the regulation of platelet aggregation and vascular tone. The compound acts on specific receptors in platelets and vascular smooth muscle cells, leading to the modulation of intracellular signaling pathways that control these physiological processes .
Comparison with Similar Compounds
Similar Compounds
Thromboxane B3: The precursor of 11-Dehydrothromboxane B3, involved in similar physiological processes.
11-Dehydro-2,3-dinorthromboxane B3: Another metabolite of Thromboxane A3, with similar biological activities
Uniqueness
This compound is unique due to its specific role as a urinary metabolite of Thromboxane A3, providing insights into the metabolic pathways of eicosanoids and serving as a biomarker for dietary intake of eicosapentaenoic acid .
Properties
CAS No. |
129228-55-3 |
---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16-,17-,18+/m0/s1 |
InChI Key |
OAHMLWQISGEXBB-RLPQVOTCSA-N |
Isomeric SMILES |
CC/C=C\CC(/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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